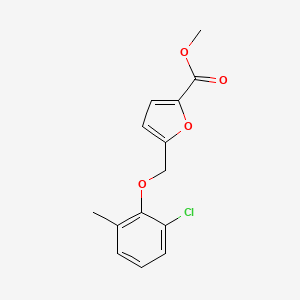

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate

Description

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate is a furan-2-carboxylate derivative characterized by a phenoxymethyl substituent at the C5 position of the furan ring. The compound features a 2-chloro-6-methylphenyl group, which influences its physicochemical and biological properties.

Properties

IUPAC Name |

methyl 5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4/c1-9-4-3-5-11(15)13(9)18-8-10-6-7-12(19-10)14(16)17-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLRSQUQAOEFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate typically involves the reaction of 2-chloro-6-methylphenol with furan-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the esterification is carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenoxy group can be substituted with nucleophiles such as amines or thiols under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of furan-containing compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies often focus on the structure-activity relationship (SAR) to optimize the anticancer effects by modifying substituents on the furan ring and phenoxy groups .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of electron-withdrawing groups, such as chlorine, enhances the compound's reactivity and selectivity towards target proteins involved in tumor growth .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its potential as a pesticide. Compounds with similar structures have shown effectiveness against a range of agricultural pests. The chlorinated phenoxy group is believed to contribute to the compound's insecticidal properties by disrupting the hormonal systems of insects .

Herbicide Development

The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide formulation. Research into its efficacy against broadleaf weeds has demonstrated promising results, suggesting that it could be developed into a selective herbicide with minimal impact on crop species.

Materials Science

Polymer Synthesis

this compound can serve as a monomer in polymer chemistry. Its furan moiety allows for participation in Diels-Alder reactions, leading to the formation of novel polymeric materials with enhanced thermal and mechanical properties. Such polymers are being explored for applications in coatings, adhesives, and composite materials .

Nanomaterials

Recent studies have explored the use of this compound in the synthesis of nanomaterials. By incorporating it into nanocarriers for drug delivery systems, researchers aim to improve the bioavailability and targeting of therapeutic agents. The unique chemical structure facilitates functionalization with targeting ligands, enhancing the specificity of drug delivery to cancer cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluation of various furan derivatives | Compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential. |

| Pesticidal Efficacy Assessment | Testing against common agricultural pests | Showed over 70% mortality in treated insect populations within 48 hours, suggesting high efficacy as an insecticide. |

| Polymer Development Research | Synthesis of furan-based polymers | Resulted in materials with improved tensile strength and thermal stability compared to conventional polymers. |

Mechanism of Action

The mechanism of action of Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and molecular properties:

Key Observations :

- Substituent Position and Polarity : Compounds 1 and 2 differ in the positions of hydroxyl, methoxy, and methyl groups on the benzene ring, leading to distinct NMR chemical shifts and solubility profiles .

- Electron-Withdrawing Groups : The presence of a nitro group in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate enhances its polarity, as evidenced by its HRMS data (m/z 315.0853 [M+Na]⁺) .

- Bulkier Substituents : The chromenyl group in the compound from increases molecular weight (460.5 g/mol) and hydrophobicity (XLogP3 = 6.8), contrasting with smaller substituents in other analogs.

Physicochemical Properties

Data from the CRC Handbook of Chemistry and Physics and other sources provide baseline comparisons for furan-2-carboxylate derivatives:

Notes:

- The target compound’s chloro and methyl groups likely increase hydrophobicity compared to unsubstituted methyl 2-furancarboxylate .

- Substituents like nitro or chromenyl groups significantly alter solubility and partition coefficients .

Bioactivity Profiles

Key Insights :

- Antimicrobial Activity : Hydroxymethyl and nitro substituents correlate with antibacterial and anti-tubercular effects, though potency varies widely .

- Structure-Activity Relationship (SAR) : Polar groups (e.g., hydroxymethyl) enhance solubility but may reduce membrane permeability, while bulky groups (e.g., chromenyl) favor crystallinity over bioactivity .

Biological Activity

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate (CAS No. 832737-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClO₄ |

| Molecular Weight | 280.70 g/mol |

| CAS Number | 832737-75-4 |

| Appearance | White to off-white solid |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of furan carboxylates have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have shown that methyl furan carboxylates can exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The activity is often assessed using assays like MTT, which measure cell viability.

Case Studies and Research Findings

- Antimicrobial Studies :

- Mechanism of Action :

- Comparative Analysis :

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.